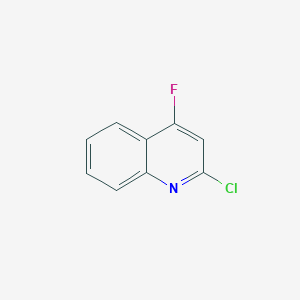

2-Chloro-4-fluoroquinoline

Descripción general

Descripción

2-Chloro-4-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms, such as chlorine and fluorine, into the quinoline structure can significantly enhance its biological activity and chemical properties .

Métodos De Preparación

The synthesis of 2-Chloro-4-fluoroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate aniline derivatives. For instance, the Vilsmeier-Haack reaction can be used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes, which can then be further modified . Industrial production methods often involve the use of high-pressure ultraviolet lamp irradiation for chlorination reactions, followed by hydrolysis and nitration steps .

Análisis De Reacciones Químicas

2-Chloro-4-fluoroquinoline undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles under basic conditions.

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.

Common reagents used in these reactions include N,N-dimethylformamide, zinc powder, and various oxidizing agents . Major products formed from these reactions include substituted quinolines and quinoline derivatives with enhanced biological activities.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloro-4-fluoroquinoline and its derivatives have garnered attention for their potential as antimicrobial agents . The compound is part of the broader class of fluoroquinolones , which are known for their efficacy against a variety of bacterial infections. Their mechanism typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division.

Antibacterial Activity

Fluoroquinolones, including derivatives of this compound, are effective against both Gram-positive and Gram-negative bacteria. They are commonly used to treat infections such as:

- Bacterial pneumonia

- Tuberculosis

- Urinary tract infections

- Gastrointestinal infections

Recent studies have highlighted their potential in overcoming antibiotic resistance, making them vital in modern therapeutic strategies .

Antiviral and Antifungal Properties

In addition to antibacterial activity, fluoroquinolone derivatives have shown promise against viral infections (e.g., hepatitis, HIV) and fungal infections. The structural modifications of the quinolone scaffold can enhance these activities, allowing for the development of hybrid compounds that target multiple pathogens simultaneously .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are employed in the formulation of herbicides and pesticides due to their biological activity against plant pathogens and pests. The compound's ability to modify biological pathways makes it a valuable asset in agricultural chemistry .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, including:

- Chlorination of 4-fluorophenol : This method allows for selective substitution at the 2-position with high yields .

- Hybridization with other heterocycles : This approach has been explored to enhance the pharmacological profile of fluoroquinolone derivatives by introducing different functional groups that can improve efficacy and reduce side effects .

Case Study: Antimicrobial Efficacy

A study published in Pharmaceutical Research examined a series of this compound derivatives for their antimicrobial properties. The results indicated that certain modifications significantly improved their activity against resistant bacterial strains, demonstrating the potential for developing new therapies .

Case Study: Hybrid Molecules

Another investigation focused on creating hybrid molecules by combining this compound with other active pharmaceutical ingredients (APIs). These hybrids exhibited enhanced antibacterial activity and reduced toxicity compared to traditional fluoroquinolones, showcasing the versatility of this compound in drug design .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Derivatives |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Fluoroquinolone derivatives |

| Antiviral treatments | Hybrid compounds | |

| Antifungal agents | Modified quinolone derivatives | |

| Agrochemicals | Herbicides | Pesticide formulations |

| Insecticides | Various derivatives |

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-fluoroquinoline involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial properties .

Comparación Con Compuestos Similares

2-Chloro-4-fluoroquinoline can be compared with other fluorinated quinolines, such as:

2,4,5-Trifluoroquinoline: Known for its enhanced biological activity due to the presence of multiple fluorine atoms.

2-Chloro-6-fluoroquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.

4-Chloro-2-trifluoromethylquinoline: Exhibits unique properties due to the presence of a trifluoromethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-Chloro-4-fluoroquinoline is a derivative of the quinoline class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine atom at the 2-position

- Fluorine atom at the 4-position

This unique substitution pattern influences its biological activity and pharmacological properties.

The primary mechanism of action for quinolines, including this compound, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By disrupting these processes, quinolines effectively inhibit bacterial growth and reproduction .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 1.0 mg/L | |

| Klebsiella pneumoniae | 0.5 mg/L | |

| Staphylococcus aureus | 0.25 mg/L |

The compound has shown promising results in inhibiting both Gram-negative and Gram-positive bacteria, indicating its broad-spectrum antimicrobial potential.

Case Studies

- Antibacterial Efficacy : In a study conducted by Cordeiro et al. (2020), 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, exhibited significant antibacterial activity against Klebsiella pneumoniae. The study highlighted favorable cytotoxicity profiles, suggesting that similar derivatives may also possess low toxicity while maintaining efficacy .

- In Vivo Studies : Further investigations are warranted to evaluate the in vivo effectiveness of this compound. Preliminary in silico analyses suggest a promising pharmacokinetic profile suitable for oral administration, which could enhance its therapeutic applicability .

Anti-inflammatory Properties

In addition to its antimicrobial activity, quinoline derivatives have been studied for their anti-inflammatory effects. The anti-inflammatory potential is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This dual action makes compounds like this compound valuable in treating infections that are often accompanied by inflammatory responses.

Propiedades

IUPAC Name |

2-chloro-4-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPCSBKUBWRMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383211 | |

| Record name | 2-chloro-4-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893620-30-9 | |

| Record name | 2-chloro-4-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.